BenchChemオンラインストアへようこそ!

Bms 345541

allosteric inhibitor IKKβ binding mechanism kinase inhibition kinetics

BMS-345541 is a cell-permeable, allosteric IKKβ inhibitor (IC50 0.3 μM) with non-ATP-competitive binding, ensuring clean selectivity (no inhibition of 15+ kinases at 100 μM). Unlike ATP-competitive inhibitors (SC-514, TPCA-1), it offers distinct kinase selectivity and oral bioavailability. Validated in DSS-colitis and CIA mouse models (30–100 mg/kg p.o.), suppressing clinical scores and joint destruction. Also inhibits tumor growth 67–86% in xenografts and reduces GD2+ cancer stem cells >90%. Choose this reference compound for reproducible NF-κB pathway studies backed by in vivo pharmacodynamics.

Molecular Formula C14H18ClN5
Molecular Weight 291.78 g/mol
CAS No. 547757-23-3
Cat. No. B1667203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 345541
CAS547757-23-3
Synonyms4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline
BMS-345541
BMS345541
Molecular FormulaC14H18ClN5
Molecular Weight291.78 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl
InChIInChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H
InChIKeyMIDKPVLYXNLFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-345541 CAS 547757-23-3: A Selective Allosteric IKKβ Inhibitor for NF-κB Pathway Research and In Vivo Inflammation Modeling


BMS-345541 (4(2′-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline) is a cell-permeable quinoxaline-based small molecule that functions as a potent and highly selective allosteric inhibitor of IκB kinase (IKK) [1]. It inhibits the catalytic subunits IKK-2 (IKKβ) and IKK-1 (IKKα) with IC50 values of 0.3 μM and 4 μM, respectively, in cell-free assays . Unlike ATP-competitive inhibitors, BMS-345541 binds to an allosteric site on the enzyme, which results in non-Michaelis-Menten kinetics and a distinct selectivity profile [1]. The compound is orally bioavailable in mice and has demonstrated robust anti-inflammatory activity in multiple preclinical disease models, including dextran sulfate sodium (DSS)-induced colitis and collagen-induced arthritis (CIA) [2][3].

Why BMS-345541 Cannot Be Substituted with Other IKKβ Inhibitors: Allosteric Binding and In Vivo Validation Differentiate It from ATP-Competitive Analogs


IKKβ inhibitors are not interchangeable due to fundamental differences in their binding mechanisms, which directly impact selectivity, cellular potency, and in vivo efficacy. BMS-345541 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, resulting in non-competitive inhibition and a unique selectivity fingerprint [1]. In contrast, widely used IKKβ inhibitors such as SC-514 and TPCA-1 are ATP-competitive inhibitors [2][3]. These mechanistic differences translate into quantifiable distinctions in kinase selectivity, isoform specificity, and in vivo performance. Procurement decisions based solely on IKKβ IC50 values without considering binding mode and in vivo validation risk selecting compounds with divergent biological profiles and experimental outcomes. The following section provides direct quantitative comparisons between BMS-345541 and its closest analogs to substantiate its differentiation.

BMS-345541 Quantitative Differentiation Guide: Evidence-Based Comparator Data for Scientific Selection


Allosteric vs. ATP-Competitive Binding: BMS-345541 Exhibits Non-Michaelis-Menten Kinetics Unlike SC-514 and TPCA-1

BMS-345541 binds to an allosteric site on IKK-2 rather than the ATP-binding pocket, resulting in non-competitive inhibition with non-Michaelis-Menten kinetics (non-linear Dixon plot) [1]. This contrasts with SC-514 and TPCA-1, which are ATP-competitive inhibitors that bind to the active site [2][3]. Multiple inhibition analysis confirmed that BMS-345541 binds in a mutually exclusive manner with respect to an IκBα peptide inhibitor but non-mutually exclusive with respect to ADP, further validating its allosteric mechanism [1].

allosteric inhibitor IKKβ binding mechanism kinase inhibition kinetics

IKKβ Potency and IKKα Selectivity: BMS-345541 Offers Moderate Selectivity vs. TPCA-1's Higher Potency

BMS-345541 inhibits IKK-2 with an IC50 of 0.3 μM (300 nM) and IKK-1 with an IC50 of 4 μM, yielding an IKK-1/IKK-2 selectivity ratio of ~13.3 [1]. In comparison, TPCA-1 is a significantly more potent IKK-2 inhibitor (IC50 = 17.9 nM) but exhibits a similar selectivity window against IKK-1 (IC50 = 400 nM; ~22-fold selectivity) [2]. SC-514 is less potent (IKK-2 IC50 = 3–12 μM) and demonstrates no activity against other IKK isoforms up to 200 μM [3].

IKKβ inhibitor kinase selectivity IC50 comparison

Kinase Selectivity Panel: BMS-345541 Shows No Activity Against 15+ Unrelated Kinases at 100 μM

BMS-345541 was tested against a panel of 15 unrelated protein kinases at concentrations up to 100 μM and showed no significant inhibition [1]. Additionally, it does not inhibit IKKε . In contrast, TPCA-1 exhibits off-target activity against JNK3 with an IC50 of 3.6 μM [2]. SC-514 is reported to be selective for IKK-2 over 28 other kinases, but with a lower selectivity margin (>10-fold at its ~11 μM IC50) .

kinase selectivity profiling off-target activity IKK inhibitor specificity

In Vivo Efficacy in Murine Colitis: BMS-345541 Reduces Disease Severity at 30 and 100 mg/kg Oral Dosing

In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of BMS-345541 at 30 and 100 mg/kg significantly blocked both clinical and histological endpoints of inflammation and injury [1]. This study represents the first demonstration of an IKK inhibitor with in vivo anti-inflammatory activity [1]. In comparison, TPCA-1 also shows efficacy in inflammatory models but at lower doses (3–20 mg/kg) due to its higher potency [2]. SC-514, while orally bioavailable, has limited published in vivo efficacy data in colitis models, with most studies focusing on ex vivo or cellular systems [3].

inflammatory bowel disease DSS colitis model in vivo anti-inflammatory efficacy

Oral Bioavailability and PK: BMS-345541 Demonstrates Dose-Dependent TNFα Inhibition In Vivo

BMS-345541 exhibits excellent oral pharmacokinetics in mice, with dose-dependent inhibition of serum TNFα production following intraperitoneal LPS challenge [1]. The compound achieves an IC50 of approximately 10 mg/kg for LPS-induced TNFα production in vivo . In contrast, TPCA-1 also shows oral bioavailability but is ~10–30-fold more potent in vivo (efficacy at 3–20 mg/kg) [2]. SC-514 is orally available but its lower potency requires higher doses for in vivo effects, and detailed PK parameters are less well characterized [3].

oral bioavailability pharmacokinetics in vivo target engagement

BMS-345541 Application Scenarios: Validated Use Cases in Inflammation, Arthritis, and Cancer Research


In Vivo Preclinical Modeling of Inflammatory Bowel Disease (IBD) and Colitis

BMS-345541 is extensively validated in the DSS-induced murine colitis model, where oral dosing at 30–100 mg/kg effectively reduces clinical and histological disease endpoints [1]. This makes it a reference compound for evaluating novel IKKβ inhibitors or anti-inflammatory agents in IBD research. Its oral bioavailability and well-characterized dose-response relationship enable robust experimental design and data interpretation [2].

Rheumatoid Arthritis and Joint Inflammation Studies

In the collagen-induced arthritis (CIA) mouse model, BMS-345541 administered prophylactically at 10–100 mg/kg dose-dependently reduces disease incidence, clinical signs, and joint destruction, including inhibition of interleukin-1β in joints [3]. The compound also blocks aggrecan and collagen degradation in IL-1-stimulated cartilage explants, supporting its utility in osteoarthritis and cartilage biology research [4].

NF-κB Pathway Dissection and Kinase Selectivity Studies

Due to its allosteric binding mechanism and clean selectivity profile (no inhibition of 15+ unrelated kinases at 100 μM), BMS-345541 serves as a precise chemical probe for attributing biological effects specifically to IKKβ/NF-κB signaling [5]. It inhibits LPS-stimulated TNFα, IL-1β, IL-6, and IL-8 in THP-1 cells with IC50 values of 1–5 μM, providing a reliable tool for cellular pathway analysis [5].

Cancer Stem Cell and Metastasis Research

BMS-345541 suppresses NF-κB signaling and reduces GD2+ cancer stem cells by >90% in breast cancer models, inhibiting mammosphere formation, migration, and invasion in vitro [6]. Tumor-bearing mice treated with 75 mg/kg BMS-345541 show 67–86% inhibition of tumor growth across multiple melanoma and breast cancer xenograft models, supporting its application in oncology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms 345541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.